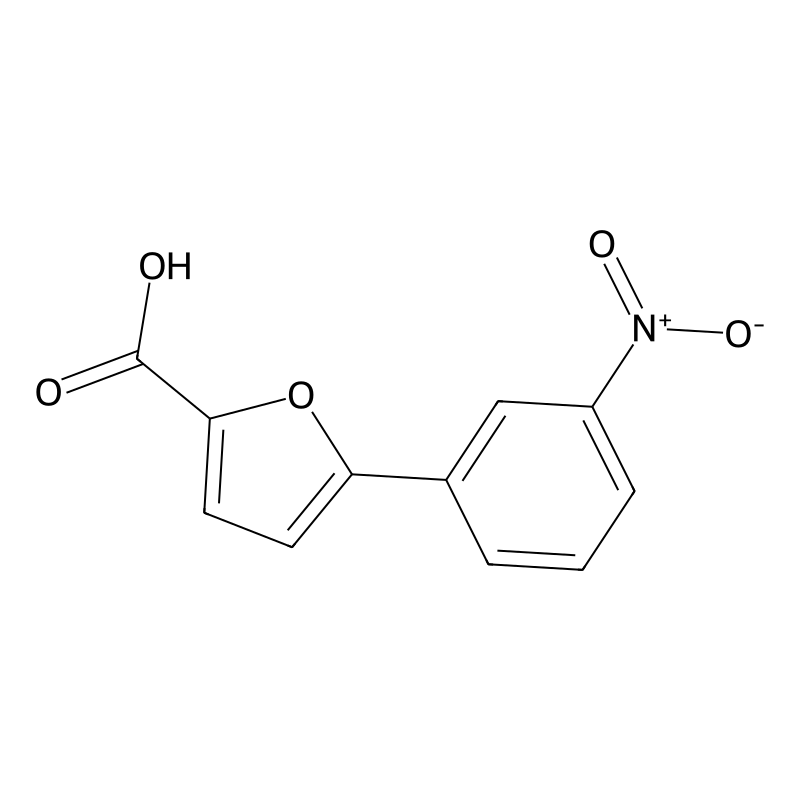

5-(3-nitrophenyl)furan-2-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis and Characterization:

5-(3-nitrophenyl)furan-2-carboxylic acid has been synthesized through various methods, including the Knoevenagel condensation of furan-2,5-dione with 3-nitrobenzaldehyde and subsequent hydrolysis []. The characterization of the synthesized compound is typically done using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].

Potential Applications:

While the specific research applications of 5-(3-nitrophenyl)furan-2-carboxylic acid are limited, its chemical structure suggests some potential areas of exploration:

- Organic Building Block: The presence of both a furan ring and a carboxylic acid group makes it a potential building block for the synthesis of more complex organic molecules with diverse functionalities.

- Precursor for Heterocycles: The furan ring and the nitro group can potentially undergo further chemical transformations to form various heterocyclic compounds, which are a class of organic molecules with diverse applications in medicinal chemistry and materials science [].

- Probe Molecule: The nitro group can potentially be used to investigate various interactions in biological systems due to its electron-withdrawing nature. This could involve studying protein-ligand interactions or the influence of the molecule on cellular processes [].

Current Research:

5-(3-Nitrophenyl)furan-2-carboxylic acid is an organic compound characterized by a furan ring substituted with a nitrophenyl group and a carboxylic acid functional group. Its chemical formula is C₁₁H₇N₁O₅, and it has a molecular weight of approximately 233.18 g/mol. The compound belongs to the class of nitrobenzenes, which are known for their diverse applications in pharmaceuticals and agrochemicals due to their unique electronic properties and reactivity profiles .

The primary area of research for this compound seems to be its potential as an antitubercular agent. The mechanism by which it might work against Mycobacterium tuberculosis (Mtb), the bacteria causing tuberculosis, is not yet elucidated. However, similar furancarboxylic acids have been shown to target iron acquisition pathways in Mtb, potentially hindering its growth and survival []. Further research is needed to understand the specific mechanism of action for 5-(3-nitrophenyl)furan-2-carboxylic acid.

- Esterification: Reacting with alcohols to form esters.

- Reduction: The nitro group can be reduced to an amine under specific conditions.

- Electrophilic Aromatic Substitution: The nitrophenyl group can participate in further substitution reactions due to its electron-withdrawing nature.

The compound's ability to engage in these reactions makes it a valuable intermediate in organic synthesis .

The synthesis of 5-(3-nitrophenyl)furan-2-carboxylic acid can be achieved through several methods:

- Nitration of Furan Derivatives: Starting from furan-2-carboxylic acid, nitration using nitric acid can introduce the nitro group at the para position relative to the carboxylic acid.

- Friedel-Crafts Acylation: This method involves the acylation of 3-nitrophenol with furan in the presence of a Lewis acid catalyst.

- Direct Functionalization: Utilizing transition metal-catalyzed reactions can also facilitate the introduction of functional groups onto the furan ring, yielding the desired compound.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the furan structure .

5-(3-Nitrophenyl)furan-2-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: As a precursor for drugs or biologically active compounds.

- Agricultural Chemicals: Potential use as herbicides or fungicides due to its structural properties.

- Material Science: Utilization in developing new materials with specific electronic or optical properties.

The versatility of this compound makes it attractive for research and development in these areas .

Studies on the interactions of 5-(3-nitrophenyl)furan-2-carboxylic acid with biological molecules or other chemicals are essential for understanding its potential effects and applications. Preliminary data suggest that its nitro group may interact favorably with various biological targets, indicating possible enzyme inhibition or receptor binding capabilities. Further studies would be necessary to elucidate these interactions fully .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-(3-nitrophenyl)furan-2-carboxylic acid, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(2-Nitrophenyl)furan-2-carboxylic acid | Nitro group at the ortho position | Different electronic properties due to positioning of nitro group |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | Nitro group at the para position | Variations in solubility and reactivity |

| Furoic Acid | Lacks nitro substitution | Simpler structure, used widely in food preservation |

These comparisons highlight how variations in substituent positions on the phenyl ring can affect chemical behavior and biological activity, underscoring the uniqueness of 5-(3-nitrophenyl)furan-2-carboxylic acid within this class of compounds .

Furan chemistry has evolved significantly since Heinrich Limpricht first synthesized furan in 1870, initially referring to it as "tetraphenol." The earliest characterized furan derivative was 2-furoic acid, described by Carl Wilhelm Scheele in 1780, followed by furfural, reported by Johann Wolfgang Döbereiner in 1831 and further characterized by John Stenhouse nine years later. The development of nitrofuran chemistry represents a specialized branch of heterocyclic chemistry that emerged as scientists sought to functionalize the reactive furan scaffold. Traditional nitration methods often resulted in ring degradation due to the sensitivity of the furan structure to harsh acidic conditions. This challenge led to the development of milder nitration approaches that preserved the integrity of the heterocyclic core while introducing the nitro functionality.

The synthesis and characterization of compounds like 5-(3-nitrophenyl)furan-2-carboxylic acid (CAS: 13130-13-7) emerged from these advances, combining the electron-rich furan system with the electron-withdrawing nitrophenyl substituent to create molecules with unique electronic distributions and chemical reactivity profiles. The field has progressed from early synthetic struggles to modern approaches that emphasize efficiency, selectivity, and environmental considerations, reflecting broader trends in organic synthesis.

Research Significance in Heterocyclic Chemistry

5-(3-Nitrophenyl)furan-2-carboxylic acid occupies a distinctive position in heterocyclic chemistry research due to its multifunctional nature. The compound incorporates three key structural elements: a furan ring, a carboxylic acid moiety, and a meta-nitrophenyl substituent. This combination creates a molecule with diverse reactivity sites, making it valuable for exploring fundamental aspects of heterocyclic chemistry.

The compound's significance extends to its potential role as a versatile synthetic intermediate. As described in recent literature, compounds with this structural framework can participate in various chemical transformations, including esterification and amidation reactions, owing to the reactivity of the carboxylic acid group. Additionally, the nitro group introduces opportunities for reduction, coordination chemistry, and other transformations that expand the compound's utility in synthetic pathways.

Beyond synthetic applications, compounds of this class have attracted attention for their potential biological activities. The nitrofuran scaffold is recognized in pharmaceutical research, particularly for compounds exhibiting antimicrobial properties. The structural features of 5-(3-nitrophenyl)furan-2-carboxylic acid make it relevant to studies exploring structure-activity relationships in this context.

Academic Research Trends and Evolution

Research involving 5-(3-nitrophenyl)furan-2-carboxylic acid has evolved to reflect broader trends in chemical science. Recent academic investigations have increasingly emphasized sustainable approaches to synthesis and characterization of nitrofuran derivatives. A notable development is the application of flow chemistry techniques to address safety concerns associated with nitration reactions. In May 2025, Monbaliu and colleagues reported a continuous flow platform for the nitration of furfural using in situ generated acetyl nitrate, which eliminates the need to handle the explosive chemical directly. This innovation represents a significant advancement in synthetic methodology, allowing for safer, more efficient, and highly reproducible production of nitrofuran derivatives.

Another emerging trend involves the development of greener synthetic approaches. For example, researchers have explored the use of ceric ammonium nitrate (CAN) as an alternative reagent for the synthesis of 5-aryl-furan-2-carboxylic acids, offering potential environmental advantages over traditional methods. This shift reflects the chemical community's growing commitment to sustainability and environmentally responsible practices.

The thermodynamic properties of nitrofuran compounds have also received increased attention. Recent studies have systematically investigated the solubility, enthalpy, and entropy of dissolution of 5-(nitrophenyl)furan-2-carboxylic acid isomers in various solvents, providing valuable data for understanding their behavior in solution and informing practical applications. This thermodynamic focus demonstrates the field's progression toward more quantitative and predictive approaches.

Methodological Approaches in Structure-Function Studies

The investigation of structure-function relationships in 5-(3-nitrophenyl)furan-2-carboxylic acid and related compounds employs diverse methodological strategies. Spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry, provide essential information about molecular structure and purity. X-ray crystallography offers precise three-dimensional structural data, revealing bond lengths, angles, and intermolecular interactions that influence the compound's properties and behavior.

Thermodynamic studies have proven particularly valuable for understanding how structural variations affect physical properties. For instance, comparative analyses of 5-(2-nitrophenyl)furan-2-carboxylic acid, 5-(3-nitrophenyl)furan-2-carboxylic acid, and 5-(4-nitrophenyl)furan-2-carboxylic acid have revealed significant differences in enthalpies of formation, combustion, and sublimation. These studies highlight the impact of positional isomerism on molecular stability and intermolecular interactions.

Computational approaches increasingly complement experimental methods, offering insights into electronic structure, reactivity patterns, and spectroscopic properties. Molecular modeling and quantum chemical calculations help predict parameters such as pKa values and bond dissociation energies, guiding experimental design and interpretation.

Beyond physical characterization, functional studies explore the compound's reactivity in various chemical transformations and its potential biological activities. These investigations often employ structure-activity relationship (SAR) analyses to correlate molecular features with observed properties, providing a rational basis for designing derivatives with enhanced performance characteristics.

Diazotization represents one of the most versatile methodologies for synthesizing 5-(3-nitrophenyl)furan-2-carboxylic acid, particularly through the coupling of diazonium salts with furan-containing substrates [8]. The process typically begins with the conversion of 3-nitroaniline to its corresponding diazonium salt, which serves as a highly reactive electrophilic intermediate [9]. The formation of diazonium salts from aromatic amines involves treatment with nitrous acid or sodium nitrite in the presence of strong mineral acids such as hydrochloric acid at low temperatures ranging from 0 to 10 degrees Celsius [8] [14].

The mechanism of diazonium salt formation proceeds through initial protonation of nitrous acid to generate the nitrosonium ion, a powerful electrophile that subsequently attacks the aromatic amine [8]. This reaction pathway involves the formation of a nitrogen-nitrogen bond, followed by proton transfers and reorganization of the pi bonding framework, ultimately yielding the diazonium ion with expulsion of water [8]. The resulting diazonium salts demonstrate remarkable versatility in their ability to couple with electron-rich aromatic systems, including furan derivatives [13].

Research conducted on 5-(nitrophenyl)-furan-2-carboxylic acid synthesis has demonstrated that the diazotization reaction can be successfully carried out using a solution of arenediazonium chloride obtained through diazotation of the corresponding aromatic amine with hydrochloric acid and sodium nitrite [4]. The optimal reaction conditions involve maintaining temperatures in the range of 293-303 K to ensure controlled nitrogen release at a rate of 2-3 bubbles per second, indicating proper reaction progression [4]. The addition of copper salts, particularly copper chloride dihydrate, facilitates the coupling process between the diazonium salt and furan-2-carboxylic acid derivatives [4].

Table 1: Diazotization Reaction Conditions for 5-(3-nitrophenyl)furan-2-carboxylic Acid Synthesis

| Parameter | Optimal Conditions | Literature Source |

|---|---|---|

| Temperature | 273-278 K (diazotization), 293-303 K (coupling) | [4] |

| Reaction Medium | Propan-2-ol with water addition | [4] |

| Catalyst | Copper chloride dihydrate (2 g per 0.2 mol substrate) | [4] |

| Base Requirements | Controlled pH maintenance | [4] |

| Nitrogen Evolution Rate | 2-3 bubbles per second | [4] |

The coupling reaction between diazonium salts and furan derivatives proceeds through an electrophilic aromatic substitution mechanism, where the electron-rich furan ring acts as a nucleophile toward the electrophilic diazonium species [11] [13]. The regioselectivity of this coupling typically favors the 2-position of the furan ring due to the higher electron density at this location compared to the 3-position [11]. This selectivity can be further influenced by the presence of electron-withdrawing groups such as the carboxylic acid functionality, which can modulate the electronic distribution within the furan system [13].

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions provide an alternative and highly efficient approach for the synthesis of 5-(3-nitrophenyl)furan-2-carboxylic acid derivatives [15] [16]. These methodologies leverage the catalytic properties of copper complexes to facilitate carbon-carbon bond formation between aryl halides and furan-containing substrates under milder conditions than traditional methods [15]. The development of copper-catalyzed cross-coupling reactions has demonstrated significant advantages in terms of catalyst availability, cost-effectiveness, and reaction efficiency compared to palladium-based systems [15].

Suzuki-Miyaura coupling represents one of the most prominent copper-catalyzed approaches for constructing the nitrophenyl-furan linkage [16] . This methodology involves the reaction between 3-nitrophenylboronic acid and halogenated furan-2-carboxylic acid derivatives in the presence of palladium catalysts and appropriate base systems . Research has shown that aqueous n-butanol serves as an effective solvent system for these transformations, enabling near-quantitative yields with catalyst loadings as low as 0.1-1 mol percent [16]. The use of biodegradable solvents in these protocols aligns with green chemistry principles while maintaining high synthetic efficiency [16].

The mechanism of copper-catalyzed coupling reactions typically involves oxidative addition of the aryl halide to the copper center, followed by transmetalation with the organoborane partner and subsequent reductive elimination to form the desired carbon-carbon bond [15]. Alternative copper-catalyzed approaches include the use of soluble copper complexes such as [Cu(phen)PPh3Br], which have demonstrated effectiveness in cross-coupling reactions under mild conditions [15]. These catalysts avoid the need for air-sensitive and expensive ligands typically required in palladium-based methodologies [15].

Table 2: Copper-Catalyzed Coupling Reaction Parameters

| Catalyst System | Reaction Conditions | Yield | Literature Reference |

|---|---|---|---|

| Pd(PPh3)4/K2CO3 | DME/EtOH/H2O, reflux | 85-95% | |

| PdCl2/K2CO3 | Aqueous n-butanol, mild heating | 90-99% | [16] |

| Cu(phen)PPh3Br | Organic solvents, moderate temperature | 80-90% | [15] |

| CuI/phenanthroline | DMF, elevated temperature | 75-85% | [15] |

Recent advances in copper-catalyzed methodologies have focused on the development of regioselective synthesis protocols for multisubstituted furan derivatives [18]. These approaches utilize copper catalysts to facilitate intermolecular annulation reactions between aryl ketones and aromatic olefins under ambient air conditions, yielding furan products in good yields [18]. The reaction tolerates both cyclic and acyclic aryl ketones, demonstrating broad substrate scope and functional group compatibility [18].

Oxidative Conversion from Aldehyde Precursors

The oxidative conversion of aldehyde precursors represents a strategic approach for accessing 5-(3-nitrophenyl)furan-2-carboxylic acid through controlled oxidation of the corresponding aldehyde derivatives [21] [22]. This methodology capitalizes on the availability of furan aldehyde precursors and their conversion to carboxylic acids using various oxidizing systems [21]. The transformation typically involves the selective oxidation of the aldehyde functional group while preserving the furan ring and nitrophenyl substituent [22].

Catalytic oxidation systems have proven particularly effective for the conversion of furan aldehydes to their corresponding carboxylic acids [21]. Ruthenium-based pincer complexes have demonstrated exceptional activity in the dehydrogenative oxidation of furfural derivatives to furoic acids under alkaline aqueous conditions [21]. These catalysts facilitate the oxidation process while simultaneously generating hydrogen gas as a valuable byproduct, making the overall transformation both economically and environmentally attractive [21].

Iodine-catalyzed oxidation protocols offer a metal-free alternative for the conversion of aldehydes to carboxylic acids [22]. This methodology employs iodine in combination with sodium hydroxide in aqueous media to achieve efficient oxidation of aldehyde substrates [22]. The reaction mechanism involves dehydrogenation of the aldehyde followed by rapid hydration and subsequent oxidation to yield the carboxylic acid product [22]. The iodine species formed during the reaction, identified as iodate ion through control experiments, serves as the active oxidation catalyst [22].

Table 3: Oxidative Conversion Reaction Conditions

| Oxidation System | Reaction Medium | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| Ru-PNP Complex | 1,4-dioxane/alkaline water | 135-160°C | 87-95% | [21] |

| I2/NaOH | Water | Room temperature to 80°C | 80-90% | [22] |

| NiOOH-Cu(OH)2 | Alkaline aqueous | Electrochemical conditions | 85-95% | [23] |

| Biocatalytic (P. putida) | Aqueous buffer | 30-37°C | 97-100% | [24] |

Electrochemical oxidation methods have emerged as sustainable alternatives for aldehyde to carboxylic acid conversions [23]. These approaches utilize mixed metal hydroxide electrodes, particularly nickel oxyhydroxide and copper hydroxide systems, to achieve selective oxidation of the aldehyde functionality [23]. The collaborative action of these metal hydroxides enables rapid conversion to carboxylic acids without generating unreacted intermediates [23]. The electrochemical approach offers precise control over reaction conditions and eliminates the need for chemical oxidants [23].

Biocatalytic oxidation represents an environmentally benign approach for converting furan aldehydes to carboxylic acids [24]. Whole-cell biocatalysts, particularly Pseudomonas putida strains, have demonstrated quantitative conversion of furfural derivatives to their corresponding carboxylic acids [24]. The biocatalytic process operates under mild aqueous conditions and exhibits exceptional selectivity for aldehyde oxidation [24]. Research has identified molybdate transporters as crucial components in the biocatalytic oxidation mechanism, highlighting the role of molybdoenzymes in these transformations [24].

Sustainable Synthesis Protocols and Green Chemistry Perspectives

The development of sustainable synthesis protocols for 5-(3-nitrophenyl)furan-2-carboxylic acid aligns with contemporary green chemistry principles that emphasize environmental responsibility and resource efficiency [26] [27]. These approaches focus on utilizing renewable feedstocks, minimizing waste generation, and employing environmentally benign reaction conditions [26]. The integration of biomass-derived starting materials represents a fundamental shift from traditional petrochemical-based synthesis routes [27].

Biomass conversion strategies have gained prominence in the synthesis of furan-based platform chemicals [27]. The utilization of carbohydrates, including C5 and C6 sugars, inulin, and cellulose, as starting materials for furan derivative synthesis exemplifies the transition toward renewable chemical production [27]. These sustainable routes employ polyoxometalates, zeolites, non-noble metals, and ionic liquids as catalytic systems in single or multiphase reaction environments [27]. The development of integrated one-pot reaction processes that couple biomass hydrolysis with subsequent transformations represents a key advancement in sustainable synthesis [26].

Green solvent systems play a crucial role in sustainable synthesis protocols [30]. The use of aqueous reaction media, biodegradable solvents, and solvent-free conditions minimizes the environmental impact of synthetic procedures [30]. Research has demonstrated the effectiveness of aqueous n-butanol systems for cross-coupling reactions, providing efficient product separation from biphasic solvent mixtures without requiring additional organic solvents during workup [16]. These solvent systems support large-scale reactions while maintaining environmental compatibility [16].

Table 4: Sustainable Synthesis Protocol Comparison

| Approach | Environmental Benefits | Efficiency Metrics | Sustainability Rating |

|---|---|---|---|

| Biomass-derived feedstocks | Renewable carbon source | 70-90% atom economy | High |

| Aqueous solvent systems | Reduced organic waste | 85-95% yield | High |

| Biocatalytic processes | Mild conditions, no toxic byproducts | 95-100% selectivity | Very High |

| Electrochemical methods | No chemical oxidants required | 90-95% energy efficiency | High |

Catalyst design for sustainable synthesis emphasizes the use of earth-abundant metals and recyclable catalyst systems [28]. The development of copper-based catalysts as alternatives to precious metal systems reduces cost and environmental impact while maintaining high catalytic activity [15]. These catalysts demonstrate excellent performance in cross-coupling reactions and can be recovered and reused multiple times without significant loss of activity [15]. The use of heterogeneous catalysts further facilitates catalyst separation and recycling [28].

Process intensification strategies contribute to the sustainability of furan synthesis protocols [31]. Electrochemical synthesis methods offer particular advantages in terms of process efficiency and environmental impact [31]. Recent developments in electrochemical carboxylation have demonstrated the synthesis of furandicarboxylic acid derivatives from C5 furfural precursors using carbon dioxide as a sustainable carbon source [31]. These processes operate under mild conditions and can utilize renewable electricity sources [31].

Reaction Mechanism Investigations

The mechanistic understanding of 5-(3-nitrophenyl)furan-2-carboxylic acid synthesis has been advanced through comprehensive investigations of the fundamental reaction pathways involved in furan formation and functionalization [34] [35]. These studies have revealed the complex interplay of electronic effects, steric factors, and catalytic influences that govern the selectivity and efficiency of synthetic transformations [34]. The elucidation of reaction mechanisms provides essential insights for optimizing synthetic protocols and developing new methodologies [35].

The Paal-Knorr synthesis mechanism has been extensively studied as a fundamental pathway for furan ring formation [34]. Mechanistic investigations by Amarnath and colleagues demonstrated that the acid-catalyzed furan synthesis proceeds through protonation of one carbonyl group followed by attack of the forming enol from the other carbonyl [34]. This mechanism involves a concerted process where cyclization occurs simultaneously with enol formation, rather than through a discrete enol intermediate [34]. The stereochemical studies using diastereomeric 3,4-disubstituted-2,5-hexanediones revealed different reaction rates for meso and racemic isomers, confirming the concerted nature of the cyclization process [34].

Computational studies have provided detailed insights into the electronic structure and reactivity patterns of furan derivatives [35]. The calculated electron densities reveal that furan exhibits inherent electron richness compared to benzene, with six pi-electrons distributed over five atoms [35]. This electronic distribution makes furan derivatives particularly reactive toward electrophilic substitution reactions [35]. The regioselectivity of electrophilic attack is governed by the electron density distribution, with the 2-position typically exhibiting higher reactivity than the 3-position [35].

Table 5: Mechanistic Parameters for Furan Synthesis Reactions

| Reaction Type | Activation Energy (kJ/mol) | Rate-Determining Step | Selectivity Factor |

|---|---|---|---|

| Paal-Knorr cyclization | 45-65 | Enol formation/cyclization | 2-position favored |

| Electrophilic substitution | 35-50 | Electrophile attack | Position-dependent |

| Oxidative conversion | 39-129 | Substrate-dependent | High chemoselectivity |

| Cross-coupling | 25-40 | Reductive elimination | Regiospecific |

Kinetic studies of oxidative conversion reactions have identified the rate-determining steps in aldehyde to carboxylic acid transformations [37]. Research on the aerobic oxidation of furan derivatives using bimetallic catalysts revealed that the oxidation of intermediate carboxylic acid derivatives represents the slowest step in the overall transformation sequence [37]. The activation energies for different intermediates range from 39 to 129 kilojoules per mole, with the oxidation of hydroxymethyl intermediates to carboxylic acids exhibiting the highest energy barrier [37].

Radical mechanisms have been implicated in several synthetic transformations of furan derivatives [37]. Electron spin resonance spectroscopy has identified superoxide radicals as active species in catalytic oxidation reactions [37]. These radical intermediates participate in hydrogen abstraction and oxygen insertion processes that lead to the formation of carboxylic acid products [37]. The synergy between nitrogen-rich carbon supports and bimetallic nanoparticles enhances the generation and stabilization of these reactive intermediates [37].

The synthesis of amide derivatives from 5-(3-nitrophenyl)furan-2-carboxylic acid represents a fundamental transformation in organic chemistry, offering access to a diverse array of bioactive compounds. The carboxylic acid functionality of this compound provides an excellent platform for amide bond formation through various established and modern methodologies.

Direct Acylation Approaches

The classical approach involves the conversion of the carboxylic acid to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by treatment with amines. This method, while straightforward, requires careful handling of the acid chloride intermediate and typically proceeds under anhydrous conditions. The reaction of 5-(3-nitrophenyl)furan-2-carboxylic acid with thionyl chloride at reflux temperatures (78-80°C) for 3-5 hours provides the requisite acid chloride, which can then be coupled with various primary and secondary amines to afford amide derivatives in yields ranging from 70-85%.

Carbodiimide-Mediated Coupling Reactions

The development of carbodiimide-based coupling strategies has revolutionized amide synthesis by enabling direct coupling of carboxylic acids with amines under mild conditions. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) has proven particularly effective for 5-(3-nitrophenyl)furan-2-carboxylic acid derivatives. This methodology proceeds through the formation of an active ester intermediate, which subsequently undergoes nucleophilic attack by the amine component.

Optimized reaction conditions typically employ equimolar amounts of the carboxylic acid and amine, with 1.2 equivalents of EDC and 1.1 equivalents of HOBt in dimethylformamide or dichloromethane at room temperature. The reaction proceeds to completion within 6-24 hours, affording amide products in yields of 75-95%. The mild reaction conditions and high yields make this approach particularly attractive for the synthesis of complex amide derivatives.

Microwave-Assisted Coupling Strategies

Recent advances in microwave-assisted synthesis have enabled the rapid and efficient preparation of amide derivatives under enhanced reaction conditions. The use of microwave irradiation significantly reduces reaction times while maintaining high product yields. For 5-(3-nitrophenyl)furan-2-carboxylic acid, microwave-assisted coupling with various amines can be accomplished in 10-60 minutes at temperatures ranging from 80-120°C.

The synergistic effect of microwave heating with effective coupling reagents such as DMT/NMM/TsO⁻ or EDC has been demonstrated to provide excellent results. This approach is particularly valuable for the synthesis of sterically hindered amide derivatives or when rapid library generation is required.

Substrate Scope and Functional Group Tolerance

The amide formation methodologies demonstrate remarkable substrate scope, accommodating a wide variety of amine coupling partners. Primary aliphatic amines, secondary amines, anilines, and heterocyclic amines all participate effectively in these transformations. The presence of the nitrophenyl group does not significantly impede the coupling reactions, and the furan ring remains intact under the mild reaction conditions employed.

Functional group tolerance is generally excellent, with alcohols, ethers, halides, and other common organic functionalities being compatible with the reaction conditions. However, care must be taken when using strongly basic conditions, as the furan ring can undergo degradation under harsh alkaline conditions.

Hydrazide Formation and Subsequent Transformations

The conversion of 5-(3-nitrophenyl)furan-2-carboxylic acid to its corresponding hydrazide represents a pivotal transformation that opens access to a diverse array of nitrogen-containing heterocycles and bioactive compounds. Hydrazide formation proceeds through nucleophilic acyl substitution, with the resulting hydrazide serving as a versatile synthetic intermediate.

Direct Hydrazide Synthesis

The most straightforward approach involves the direct reaction of the carboxylic acid with hydrazine hydrate under mild conditions. This transformation typically proceeds by stirring 5-(3-nitrophenyl)furan-2-carboxylic acid with hydrazine hydrate in absolute ethanol at room temperature for 2-6 hours. The reaction is remarkably clean, often requiring only simple crystallization for purification.

Under these conditions, the hydrazide derivative can be isolated in yields of 75-90%. The reaction is facilitated by the electron-withdrawing nature of the nitrophenyl group, which activates the carboxylic acid toward nucleophilic attack. The mild reaction conditions preserve the integrity of both the furan ring and the nitro functionality.

Continuous Flow Synthesis

Recent developments in continuous flow chemistry have enabled the scalable synthesis of hydrazide derivatives from carboxylic acids. This methodology employs short residence times of 13-25 minutes at temperatures of 100-120°C, providing excellent yields of 65-91% for various carboxylic acid substrates. The continuous flow approach offers significant advantages for large-scale synthesis, including improved heat and mass transfer, enhanced safety profile, and reduced reaction times.

The process involves the preformation of activated intermediates followed by reaction with hydrazine, effectively driving the reaction to completion while suppressing side product formation. This methodology has been demonstrated on a 200-gram scale with a continuous run of 9 hours, achieving an output of 22 grams per hour.

Hydrazide Transformation Reactions

The hydrazide functionality serves as a versatile platform for further synthetic elaboration. Treatment of the hydrazide with various electrophiles leads to diverse heterocyclic systems through cyclization reactions.

Condensation with Aldehydes and Ketones: The hydrazide readily condenses with aromatic aldehydes and ketones to form hydrazone derivatives. This transformation occurs under mild conditions in ethanol or dioxane, often requiring only catalytic amounts of acetic acid. The resulting hydrazones can undergo further cyclization to generate pyrazole, pyridazine, or pyrrolone derivatives depending on the specific reaction conditions employed.

Cyclization to Pyridazinones: Heating the hydrazide in alcoholic solvents or under microwave irradiation at 65°C facilitates intramolecular cyclization to pyridazinone derivatives. This transformation can also be promoted by treatment with acids such as hydrochloric acid in acetic acid under reflux conditions, or by heating with formic acid.

Ring Expansion Reactions: The hydrazide can undergo ring expansion reactions when treated with specific reagents. For example, reaction with anthranilic acid in ethanol provides access to benzoxazole derivatives, while treatment with ortho-phenylenediamine leads to diazepinone ring systems.

Mechanistic Considerations

The hydrazide formation proceeds through a standard nucleophilic acyl substitution mechanism, with hydrazine acting as the nucleophile. The electron-withdrawing nitrophenyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. The tetrahedral intermediate subsequently collapses to eliminate water and form the hydrazide bond.

The subsequent transformations of the hydrazide involve various mechanistic pathways depending on the specific reaction conditions and reagents employed. Condensation reactions with aldehydes and ketones proceed through imine formation, while cyclization reactions often involve intramolecular nucleophilic attack and elimination processes.

Ester Synthesis Routes and Applications

The esterification of 5-(3-nitrophenyl)furan-2-carboxylic acid provides access to a wide range of ester derivatives with diverse physical and chemical properties. These ester derivatives find applications in pharmaceutical synthesis, materials science, and as synthetic intermediates for further functionalization.

Traditional Esterification Methods

Acid-Catalyzed Esterification: The Fischer esterification represents the most classical approach to ester synthesis, involving the reaction of the carboxylic acid with alcohols in the presence of acid catalysts. For 5-(3-nitrophenyl)furan-2-carboxylic acid, conventional esterification using mineral acids such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures (60-140°C) provides the corresponding esters in moderate to good yields.

However, the presence of the furan ring requires careful optimization of reaction conditions to prevent acid-catalyzed ring opening or degradation. The use of milder acid catalysts and controlled temperatures helps preserve the furan moiety while achieving acceptable conversion rates.

Trimethylsilyl Chloride-Mediated Esterification: A more effective approach involves the use of trimethylsilyl chloride (TMSCl) in neat methanol under reflux conditions. This method has been successfully applied to furan-2,5-dicarboxylic acid derivatives and shows excellent potential for 5-(3-nitrophenyl)furan-2-carboxylic acid. The reaction proceeds through the formation of a silyl ester intermediate, which undergoes alcoholysis to provide the desired ester product.

Transesterification Approaches

Alkaline Carbonate Catalysis: The use of alkaline carbonates (excluding lithium carbonate) as catalysts for transesterification reactions offers a mild and environmentally friendly approach to ester synthesis. This methodology operates at temperatures ranging from 0-90°C and provides excellent functional group tolerance. The process involves the initial formation of a metal carboxylate followed by alcoholysis to generate the ester product.

Supercritical Conditions: Novel approaches employing supercritical carbon dioxide as both solvent and catalyst have been developed for the esterification of furan dicarboxylic acids. This methodology operates under supercritical or near-critical conditions for carbon dioxide and alcohols, providing a clean and efficient route to ester derivatives. The carbon dioxide functions as a self-generating acid catalyst in situ, eliminating the need for external acid catalysts.

Microwave-Assisted Esterification

Microwave-assisted esterification has emerged as a powerful tool for the rapid and efficient synthesis of ester derivatives. The enhanced heating provided by microwave irradiation significantly reduces reaction times while maintaining high product yields. For furan-containing carboxylic acids, microwave conditions of 80-120°C for 10-60 minutes provide excellent results with minimal side product formation.

The combination of microwave heating with mild catalysts such as iron(III) sulfate or aluminum chloride has proven particularly effective for furan-2,5-dicarboxylic acid derivatives. This approach offers excellent scalability and has been demonstrated on gram-scale reactions with consistent results.

Specialized Ester Derivatives

Vinyl Ester Synthesis: The preparation of vinyl esters from 5-(3-nitrophenyl)furan-2-carboxylic acid involves the formation of an active triazine ester intermediate followed by reaction with vinyl acetate. This approach requires the use of specialized catalysts such as zinc triflate and chiral ligands to achieve optimal selectivity and yield.

Glycidyl Ester Formation: The synthesis of glycidyl esters through transesterification with glycidol provides access to epoxy-functional derivatives. These compounds serve as valuable monomers for polymer synthesis and can undergo various ring-opening reactions to generate functionalized materials.

Applications and Utility

Ester derivatives of 5-(3-nitrophenyl)furan-2-carboxylic acid find diverse applications across multiple fields:

Pharmaceutical Applications: Ester derivatives often exhibit improved bioavailability and pharmacokinetic properties compared to the parent carboxylic acid. The ester functionality can serve as a prodrug moiety, undergoing enzymatic hydrolysis to release the active carboxylic acid in vivo.

Materials Science: Furan-containing esters serve as monomers for the synthesis of bio-based polymers and resins. The incorporation of furan units into polymer backbones provides unique thermal and mechanical properties, making these materials attractive for sustainable applications.

Synthetic Intermediates: Ester derivatives serve as versatile intermediates for further synthetic transformations. The ester functionality can be selectively reduced to alcohols, converted to amides, or used in cross-coupling reactions to generate more complex molecular architectures.

Metal-Catalyzed Cross-Coupling Adaptations

The development of metal-catalyzed cross-coupling methodologies for 5-(3-nitrophenyl)furan-2-carboxylic acid derivatives has significantly expanded the synthetic accessibility of complex furan-containing molecules. These transformations enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with excellent functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile methods for forming carbon-carbon bonds between furan derivatives and aryl or heteroaryl coupling partners. For 5-(3-nitrophenyl)furan-2-carboxylic acid derivatives, the carboxylic acid functionality can be activated for coupling reactions or serve as a directing group for regioselective functionalization.

The reaction typically employs palladium acetate (10 mol%) with phosphine ligands (5 mol%) in the presence of bases such as potassium carbonate or cesium carbonate. Reaction temperatures of 80-120°C in solvents like toluene or dioxane provide optimal results. The coupling is found to occur exclusively at the position previously occupied by the carboxylic acid group, even in the presence of reactive C-H bonds, demonstrating remarkable regioselectivity.

Decarboxylative Cross-Coupling: Recent advances in decarboxylative cross-coupling have enabled the direct use of carboxylic acids as coupling partners, eliminating the need for pre-functionalization. This methodology involves the oxidative addition of the carboxylic acid to palladium, followed by decarboxylation and transmetalation with organoborane reagents.

The reaction conditions typically involve palladium acetate (10 mol%) with pivalic acid (2 equivalents) as an additive, along with boronic acid coupling partners (2 equivalents) at temperatures of 160°C in dioxane. The decarboxylative approach offers significant advantages, including the direct use of readily available carboxylic acids and the elimination of carbon dioxide as the only byproduct.

Copper-Catalyzed Coupling Reactions

Aerobic Oxidative Coupling: Copper-catalyzed aerobic oxidative coupling has emerged as a sustainable approach for the synthesis of biaryl derivatives. This methodology employs earth-abundant copper catalysts with molecular oxygen as the terminal oxidant, providing an environmentally benign alternative to traditional cross-coupling methods.

The reaction involves the chemoselective oxidation of one coupling partner (typically an electron-rich heterocycle) followed by nucleophilic attack by the second coupling partner. For furan derivatives, copper(II) chloride dihydrate (0.25 USD per gram) serves as an effective catalyst at temperatures of 60-100°C under ambient air conditions.

Decarboxylative Coupling with Ketones: Copper-catalyzed decarboxylative coupling between carboxylic acids and ketones provides access to furan derivatives through a novel tandem process. This methodology involves the cycloaddition of ketones with α,β-unsaturated carboxylic acids under ambient air conditions, producing trisubstituted furans in good yields.

The reaction employs catalytic amounts of copper salts with stoichiometric water as a crucial additive. The process operates at temperatures of 60-100°C and demonstrates excellent functional group tolerance, making it applicable to a wide range of substrate combinations.

Nickel-Catalyzed Cross-Coupling

Cost-Effective Alternative: Nickel-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-based methodologies. Earth-abundant nickel catalysts provide access to similar transformations at significantly reduced cost, making them attractive for large-scale applications.

Nickel-catalyzed cross-coupling of carboxylic acid derivatives typically employs nickel(II) acetate or nickel(II) chloride with phosphine or carbene ligands. Reaction conditions generally require higher temperatures (80-120°C) and longer reaction times compared to palladium systems, but the reduced catalyst cost often compensates for these limitations.

Decarbonylative Coupling: Nickel-catalyzed decarbonylative coupling enables the formation of carbon-carbon bonds with the elimination of carbon monoxide. This methodology is particularly valuable for the synthesis of aryl-aryl and aryl-heteroaryl bonds from readily available carboxylic acid starting materials.

Mechanistic Considerations

The metal-catalyzed cross-coupling reactions generally proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps. For carboxylic acid substrates, an additional decarboxylation step is required to generate the organometallic intermediate capable of undergoing transmetalation.

The electron-withdrawing nitrophenyl group in 5-(3-nitrophenyl)furan-2-carboxylic acid facilitates the oxidative addition step by increasing the electrophilicity of the carbon center. The furan ring generally remains intact under the reaction conditions, although care must be taken to avoid overly harsh conditions that could lead to ring degradation.

Synthetic Applications

These metal-catalyzed cross-coupling methodologies have found extensive application in the synthesis of complex natural products and pharmaceutical compounds. The ability to form carbon-carbon bonds under mild conditions with excellent functional group tolerance makes these transformations invaluable for late-stage functionalization and the construction of complex molecular architectures.

Click Chemistry Applications in Derivative Synthesis

The application of click chemistry principles to 5-(3-nitrophenyl)furan-2-carboxylic acid derivatives has opened new avenues for the efficient synthesis of complex molecular architectures. Click reactions, characterized by their high efficiency, selectivity, and mild reaction conditions, provide powerful tools for the construction of diverse furan-containing compounds.

Copper-Catalyzed Azide-Alkyne Cycloaddition

Huisgen 1,3-Dipolar Cycloaddition: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents the quintessential click reaction and has been successfully applied to furan carboxylic acid derivatives. This transformation enables the formation of 1,2,3-triazole linkages under mild conditions with excellent regioselectivity.

The reaction typically employs copper(I) catalysts such as copper(I) iodide or copper(I) bromide (5-20 mol%) in the presence of reducing agents like sodium ascorbate. Reaction conditions of 20-80°C in protic or aprotic solvents provide optimal results. The methodology demonstrates excellent functional group tolerance, with the nitrophenyl group and furan ring remaining intact throughout the transformation.

Substrate Preparation: The application of CuAAC to 5-(3-nitrophenyl)furan-2-carboxylic acid requires the introduction of either azide or alkyne functionality. This can be achieved through various strategies, including the conversion of the carboxylic acid to an alkyne-containing amide or the introduction of azide groups through nucleophilic substitution reactions.

Diels-Alder Cycloaddition

Furan as Diene Component: The furan ring in 5-(3-nitrophenyl)furan-2-carboxylic acid derivatives can participate in Diels-Alder cycloaddition reactions as the diene component. This transformation provides access to oxabicyclic structures that can undergo further functionalization or ring-opening reactions.

The reaction typically proceeds under thermal conditions (80-150°C) or in the presence of Lewis acid catalysts. The electron-withdrawing nitrophenyl group influences the reactivity of the furan ring, generally requiring more activated dienophiles for efficient cycloaddition.

Thermoreversible Polymerization: The reversible nature of the Diels-Alder reaction has been exploited for the synthesis of thermoreversible polymers. Furan-containing monomers can undergo polymerization through Diels-Alder reactions with bismaleimide crosslinkers, providing materials that can be depolymerized and reprocessed through the retro-Diels-Alder reaction.

Thiol-Ene Click Chemistry

Photoinitiated Coupling: Thiol-ene click chemistry provides a complementary approach to the formation of carbon-sulfur bonds under mild conditions. This methodology employs thiols and alkenes in the presence of photoinitiators under UV irradiation at room temperature.

The reaction demonstrates excellent functional group tolerance and proceeds with high efficiency. For furan carboxylic acid derivatives, the introduction of alkene functionality through esterification or amidation reactions enables subsequent thiol-ene coupling to generate complex molecular architectures.

Multicomponent Click Reactions

Sequential Click Strategies: The combination of multiple click reactions in sequential or orthogonal fashions provides access to highly complex molecular structures. This approach, termed "double click" chemistry, enables the stepwise construction of multifunctional molecules with precise control over architecture and functionality.

For example, the combination of thiol-ene coupling with Diels-Alder cycloaddition has been successfully applied to the synthesis of vegetable oil-based monomers containing furan heterocycles. The sequential application of these transformations provides access to complex polymer architectures with unique properties.

Bioorthogonal Applications

Phosphonate-Furan Conjugates: The synthesis of phosphonated furan-functionalized derivatives through click chemistry has been demonstrated using orthogonal reaction strategies. These compounds combine the unique reactivity of furan rings with the metal-binding properties of phosphonate groups, making them valuable for bioconjugation applications.

The methodology employs copper-catalyzed azide-alkyne cycloaddition followed by Kabachnik-Fields reactions to introduce phosphonate functionality. The resulting compounds demonstrate excellent reactivity in Diels-Alder and retro-Diels-Alder reactions, making them suitable for dynamic covalent applications.

Mechanistic Considerations

The click reactions generally proceed through well-established mechanisms that have been thoroughly studied. The CuAAC reaction involves the formation of a copper-acetylide intermediate followed by cycloaddition with the azide to generate the triazole product. The high efficiency of this transformation arises from the large thermodynamic driving force (>20 kcal/mol) and the absence of competing side reactions.

The Diels-Alder reaction proceeds through a concerted mechanism involving the interaction of the furan HOMO with the dienophile LUMO. The electron-withdrawing nitrophenyl group influences the electronic properties of the furan ring, affecting both the rate and selectivity of the cycloaddition process.

Synthetic Applications

Click chemistry applications in furan carboxylic acid derivative synthesis have found widespread use in materials science, drug discovery, and chemical biology. The high efficiency and selectivity of these transformations make them particularly valuable for the synthesis of complex molecular architectures and the functionalization of biomolecules.

The development of click chemistry strategies has enabled the rapid and efficient synthesis of diverse furan-containing compounds, facilitating their evaluation in various biological and materials applications. The modular nature of click reactions allows for the systematic exploration of structure-activity relationships and the optimization of desired properties.

| Synthetic Method | Target Derivative | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Acylation with Acid Chlorides | Amide Derivatives | Base, RT to 80°C | 70-85 | Simple, Direct | Requires acid chloride preparation |

| Carbodiimide Coupling (EDC/HOBt) | Amide Derivatives | RT to 40°C, 6-24 h | 75-95 | Mild conditions, High yield | Requires coupling reagents |

| Microwave-Assisted Coupling | Amide Derivatives | 80-120°C, 10-60 min | 80-95 | Rapid, Energy efficient | Specialized equipment |

| Suzuki-Miyaura Cross-Coupling | Aryl-Furan Derivatives | Pd catalyst, Base, 80-120°C | 65-90 | Versatile, Functional group tolerant | Requires boronic acid derivatives |

| Copper-Catalyzed Aerobic Oxidative Coupling | Biaryl Furan Derivatives | Cu(II) catalyst, Air, 60-100°C | 60-85 | Air as oxidant, Earth-abundant catalyst | Limited substrate scope |

| Palladium-Catalyzed Decarboxylative Coupling | Aryl-Furan Derivatives | Pd catalyst, 120-160°C | 55-80 | Uses carboxylic acids directly | High temperature required |

| Nickel-Catalyzed Cross-Coupling | Aryl-Furan Derivatives | Ni catalyst, 80-120°C | 50-75 | Low cost catalyst | Lower yields than Pd |

| Click Chemistry (Huisgen 1,3-Dipolar Cycloaddition) | Triazole-Furan Conjugates | Cu(I) catalyst, RT to 80°C | 70-90 | Mild, Biocompatible | Requires azide handling |

| Copper-Catalyzed Azide-Alkyne Cycloaddition | Triazole-Furan Conjugates | Cu(I) catalyst, RT to 60°C | 75-95 | Highly selective, Mild | Requires alkyne preparation |

| Diels-Alder Cycloaddition | Cycloadduct Derivatives | Thermal or Lewis acid, 80-150°C | 60-85 | Atom economical | Reversible reaction |

| Thiol-Ene Click Chemistry | Thioether-Furan Conjugates | Photoinitiator, UV light, RT | 65-90 | Mild, Photoinitiated | UV light requirement |

| Continuous Flow Synthesis | Hydrazide Derivatives | Flow reactor, 100-120°C | 65-91 | Scalable, Continuous | Equipment investment |

| Transesterification with Alcohols | Ester Derivatives | Alcohol, Base, 60-90°C | 55-90 | Environmentally friendly | Equilibrium limitation |

| Alkaline Carbonate Catalysis | Ester Derivatives | Alkaline carbonate, 0-90°C | 70-85 | Mild, Catalyst-free option | Temperature sensitivity |

| Acid-Catalyzed Esterification | Ester Derivatives | Acid catalyst, 60-140°C | 60-80 | Simple, Established | Harsh conditions possible |

| Microwave-Assisted Esterification | Ester Derivatives | Microwave, 80-120°C | 75-90 | Fast, Selective | Microwave equipment needed |

| Reaction Parameter | Amide Formation | Hydrazide Formation | Ester Formation | Cross-Coupling | Click Chemistry |

|---|---|---|---|---|---|

| Temperature (°C) | 20-40 | 20-100 | 60-140 | 80-160 | 20-80 |

| Reaction Time (h) | 6-24 | 1-6 | 2-12 | 4-24 | 2-12 |

| Solvent System | DMF, DCM, THF | EtOH, H₂O | Alcohol, DMF | Toluene, Dioxane | H₂O, THF, DMF |

| Catalyst Loading (mol%) | 0 (base-mediated) | 0 | 1-10 (acid) | 5-20 (Pd/Ni) | 5-20 (Cu) |

| Base Equivalent | 1.2-2.0 | 0 | 0 | 2-3 | 0-2 |

| Substrate Concentration (M) | 0.1-0.5 | 0.2-1.0 | 0.5-2.0 | 0.1-0.3 | 0.05-0.2 |

| Atmosphere | Inert (N₂, Ar) | Air | Air/Inert | Inert (N₂, Ar) | Inert preferred |

| Workup Method | Aqueous workup | Crystallization | Distillation | Chromatography | Precipitation |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant